molecular formula C14H13BrO2 B1374753 [2-(Benzyloxy)-4-bromophenyl]methanol CAS No. 1094474-98-2

[2-(Benzyloxy)-4-bromophenyl]methanol

Cat. No. B1374753
CAS RN: 1094474-98-2
M. Wt: 293.15 g/mol
InChI Key: YWOOBIAIBSYZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(Benzyloxy)-4-bromophenyl]methanol” is a chemical compound with the CAS Number: 1094474-98-2 . It has a molecular weight of 293.16 and its IUPAC name is (2-(benzyloxy)-4-bromophenyl)methanol . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H13BrO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 . This indicates that the molecule consists of a benzene ring with a bromine atom and a methanol group attached to it, and another benzene ring attached through an oxygen atom .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 293.16 . The compound should be stored at 0-8 °C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • The compound has been utilized in the synthesis of biologically active, naturally occurring substances, such as the total synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol from (3-bromo-4,5-dimethoxyphenyl)methanol. This synthesis showcases the compound's utility in creating complex molecular structures with potential biological activities (Akbaba et al., 2010).

Green Synthesis of Pentacyclic Compounds

  • The compound has been involved in photo-reorganization processes leading to the green synthesis of angular pentacyclic compounds, illustrating its significance in environmentally friendly chemical synthesis methods (Dalal et al., 2017).

Material Science and Crystallography

Structural Analysis and Material Properties

  • The compound has contributed to the structural analysis and understanding of material properties, as evidenced by studies involving the crystallographic examination of similar bromophenyl compounds (Li et al., 2012).

Organic Synthesis and Catalysis

Catalysis and Organic Reaction Optimization

  • The compound has found applications in catalytic processes and organic synthesis. For instance, it has been used in the RuCl3-catalyzed N-Methylation of amines and transfer hydrogenation of nitroarenes using methanol, showcasing its role in facilitating and optimizing chemical reactions (Sarki et al., 2021).

Computational Chemistry and Theoretical Studies

Theoretical Studies and Computational Analysis

  • The compound's derivatives have been the subject of theoretical studies, such as DFT studies, to understand their electronic properties and reaction mechanisms, underlining its importance in computational chemistry and molecular design (Trivedi, 2017).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

(4-bromo-2-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOOBIAIBSYZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742665
Record name [2-(Benzyloxy)-4-bromophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1094474-98-2
Record name [2-(Benzyloxy)-4-bromophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.